molecular formula C9H7N3O B13673214 3-Aminoquinoxaline-2-carbaldehyde CAS No. 67570-54-1

3-Aminoquinoxaline-2-carbaldehyde

Cat. No.: B13673214
CAS No.: 67570-54-1
M. Wt: 173.17 g/mol
InChI Key: AXEMIQWNNYJUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoxaline-2-carbaldehyde is a heterocyclic compound that features a quinoxaline core with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 3-Aminoquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

3-Aminoquinoxaline-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

67570-54-1

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-aminoquinoxaline-2-carbaldehyde

InChI

InChI=1S/C9H7N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,12)

InChI Key

AXEMIQWNNYJUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.